Cas no 155396-71-7 (Carbamic acid, [phenyl(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester)

Carbamic acid, [phenyl(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester structure
155396-71-7 structure
Product Name:Carbamic acid, [phenyl(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester
CAS No:155396-71-7
Molecular Formula:C18H21NO4S
Molecular Weight:347.42864
CID:1331205
PubChem ID:9997832

Carbamic acid, [phenyl(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester Properties

Names and Identifiers

    • Carbamic acid, [phenyl(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[benzenesulfonyl(phenyl)methyl]carbamate
    • (Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester
    • DTXSID00433950
    • N-Boc-alpha-(phenylsulfonyl)benzylamine
    • N-Boc-alpha-(phenylsulfonyl)benzylamine, 96%
    • CHEMBL5306014
    • N-Boc- alpha -(phenylsulfonyl)benzylamine
    • SCHEMBL8777246
    • 155396-71-7
    • tert-Butyl (phenyl(phenylsulfonyl)methyl)carbamate
    • InChIKey: OUHZVJQYJUWAIE-UHFFFAOYSA-N
    • Inchi: InChI=1S/C18H21NO4S/c1-18(2,3)23-17(20)19-16(14-10-6-4-7-11-14)24(21,22)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20)
    • SMILES: CC(C)(C)OC(=O)NC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 347.11923
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 347.11912932g/mol
  • Heavy Atom Count: 24
  • Complexity: 506
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.5
  • Topological Polar Surface Area: 80.8Ų

Experimental Properties

  • PSA: 72.47

Carbamic acid, [phenyl(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester Related Literature

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